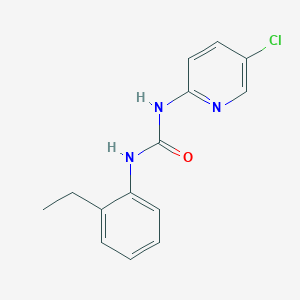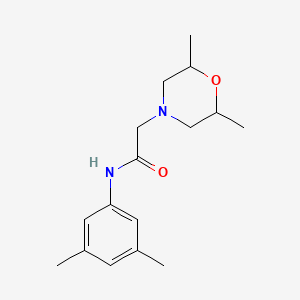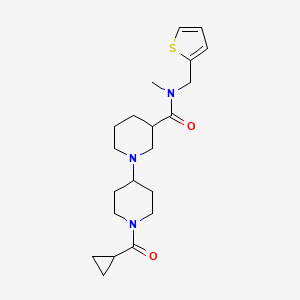
1-(5-Chloropyridin-2-yl)-3-(2-ethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloropyridin-2-yl)-3-(2-ethylphenyl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a chloropyridinyl group and an ethylphenyl group attached to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloropyridin-2-yl)-3-(2-ethylphenyl)urea typically involves the reaction of 5-chloropyridine-2-amine with 2-ethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Chloropyridin-2-yl)-3-(2-ethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as N-oxides.
Reduction: Formation of reduced derivatives such as amines.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
1-(5-Chloropyridin-2-yl)-3-(2-ethylphenyl)urea has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, such as polymers and coatings.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a biochemical tool.
Industry: The compound is explored for its use in industrial applications, such as the development of new catalysts or additives.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloropyridin-2-yl)-3-(2-ethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Chloropyridin-2-yl)-3-phenylurea: Similar structure but lacks the ethyl group on the phenyl ring.
1-(5-Chloropyridin-2-yl)-3-(2-methylphenyl)urea: Similar structure but has a methyl group instead of an ethyl group on the phenyl ring.
1-(5-Chloropyridin-2-yl)-3-(4-ethylphenyl)urea: Similar structure but the ethyl group is positioned differently on the phenyl ring.
Uniqueness
1-(5-Chloropyridin-2-yl)-3-(2-ethylphenyl)urea is unique due to the specific positioning of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties and applications compared to similar compounds.
Propiedades
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(2-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-2-10-5-3-4-6-12(10)17-14(19)18-13-8-7-11(15)9-16-13/h3-9H,2H2,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRJSHFAWJPYIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(1H-imidazol-4-ylmethyl)-1-methyl-9-(3-phenylpropanoyl)-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5314106.png)
![3-(Oxolan-2-ylmethyl)-5-{[4-oxo-2-(prop-2-enylamino)(5-hydropyridino[1,2-a]pyr imidin-3-yl)]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5314112.png)


![N-[(2-phenoxypyridin-3-yl)methyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B5314143.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5314144.png)
![methyl 2-{(5E)-5-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5314145.png)
![[2-(Methylamino)pyrimidin-5-yl]-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone](/img/structure/B5314154.png)
![methyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5314158.png)
![N-[(Z)-pyridin-3-ylmethylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide](/img/structure/B5314162.png)
![2-[4-(5-Phenethyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B5314167.png)

![ethyl N-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)glycinate](/img/structure/B5314193.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(2-thienyl)acetamide](/img/structure/B5314195.png)
